3,4-Dibromo-5-fluoropyridine
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Overview
Description
3,4-Dibromo-5-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has an average mass of 254.883 Da and a monoisotopic mass of 252.853790 Da .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, can be achieved through various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another approach is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two bromine atoms and one fluorine atom . The InChI code for this compound is 1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H .Chemical Reactions Analysis
Fluoropyridines, including this compound, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues . The Suzuki–Miyaura coupling is a common reaction involving this compound .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Fluoropyridine in Medical Imaging
3,4-Dibromo-5-fluoropyridine, a derivative of fluoropyridine, has shown promise in the medical imaging field, particularly in Positron Emission Tomography (PET). The use of pyridyliodonium salts has been highlighted as a method to introduce fluorine-18 into the 3- or 5-position of fluoropyridines, which is otherwise challenging due to unsuitable methods of preparation. This breakthrough is crucial as fluorine-18 labeled fluoropyridines are more stable in vivo, enhancing the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).
Advancements in Synthesis Techniques
Chemical synthesis has seen notable advancements with the incorporation of this compound and its derivatives. For instance, the synthesis of 2-chloro- and 2-amino-5-fluoropyridines from highly volatile precursors and the isolation of a novel difluoroboryl imidate structure have been documented, showcasing the compound's versatility in creating new chemical structures (Hand & Baker, 1989). Moreover, the ability to modify 2,3,5-trihalopyridines at the 4- or 6-position, as studied in deprotonation reactions, highlights the regiochemical flexibility and the potential of these compounds in pharmaceutical research (Bobbio & Schlosser, 2001).
Applications in Cancer Research
While not directly involving this compound, it's worth noting the broader context of fluoropyridine derivatives in cancer research. The metabolic monitoring of drugs like 5-fluorouracil using 19F NMR showcases the potential of fluorine-containing compounds in tracking drug efficacy and metabolism in vivo, a field where derivatives of this compound could potentially contribute (Stevens et al., 1984).
Safety and Hazards
3,4-Dibromo-5-fluoropyridine is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .
Mechanism of Action
Target of Action
3,4-Dibromo-5-fluoropyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the this compound is transferred from boron to palladium, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The this compound plays a crucial role in the transmetalation step, where it is transferred from boron to palladium .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3,4-dibromo-5-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNORXSGJINCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717821 |
Source
|
Record name | 3,4-Dibromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-59-1 |
Source
|
Record name | 3,4-Dibromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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